Cas no 107484-83-3 (1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret)

1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret 化学的及び物理的性質
名前と識別子
-
- 1-tert-Butyl-3-isopropyl-5-phenylbiuret
- 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
- 1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea
- Imidodicarbonic diamide, N-(1,1-dimethylethyl)-2-(1-methylethyl)-N'-phenyl-
- 1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-yl-urea
- 1-[anilino(oxo)methyl]-3-tert-butyl-1-propan-2-ylurea
- 1-Isopropyl-3-phenylurea
- FT-0717286
- 1-(tert-butylcarbamoyl)-1-isopropyl-3-phenyl-urea
- N-(1,1-Dimethylethyl)-2-(1-methylethyl)-N'-phenylimidodicarbonic diamide
- DTXSID301028745
- A801707
- Buprofezin metabolite BF11
- 107484-83-3
- 1-t-butyl-3-isopropyl-5-phenyl-biuret
- AKOS015909581
- NS00067176
- AMY2495
-
- インチ: InChI=1S/C15H23N3O2/c1-11(2)18(14(20)17-15(3,4)5)13(19)16-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,16,19)(H,17,20)
- InChIKey: FQHIZMIZGHBDPA-UHFFFAOYSA-N
- ほほえんだ: C(NC(N(C(C)C)C(NC1C=CC=CC=1)=O)=O)(C)(C)C
計算された属性
- せいみつぶんしりょう: 277.17900
- どういたいしつりょう: 277.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 61.4Ų
じっけんとくせい
- PSA: 61.44000
- LogP: 3.90090
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T281250-2000mg |
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret |
107484-83-3 | 2g |
$ 705.00 | 2022-06-02 | ||
TRC | T281250-500mg |
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret |
107484-83-3 | 500mg |
$ 265.00 | 2022-06-02 | ||
TRC | T281250-1000mg |
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret |
107484-83-3 | 1g |
$ 440.00 | 2022-06-02 |
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuretに関する追加情報
Comprehensive Overview of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret (CAS No. 107484-83-3): Properties, Applications, and Industry Insights
1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret (CAS No. 107484-83-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This biuret derivative features a tert-butyl group, isopropyl moiety, and phenyl ring, offering versatile reactivity for synthetic applications. As demand for high-performance intermediates grows, this compound's role in drug discovery and material science is increasingly explored.
Recent studies highlight the compound's potential in catalysis and polymer stabilization, aligning with industry trends toward sustainable chemistry. Researchers are investigating its hydrogen-bonding capabilities, which could enable novel supramolecular architectures—a hot topic in nanotechnology forums. The steric hindrance from its branched alkyl groups makes it particularly interesting for designing selective inhibitors, addressing frequent search queries about targeted molecular interactions.
From a synthetic perspective, 107484-83-3 demonstrates remarkable stability under high-temperature conditions, a property highly sought after in advanced material engineering. Its thermal resistance profile has sparked discussions in polyurethane research communities, coinciding with rising Google searches for "heat-resistant additives". The compound's phenyl group contributes to π-stacking interactions, relevant to organic electronics development—a trending subject in renewable energy circles.
Analytical characterization of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret reveals distinct NMR spectra patterns and mass fragmentation pathways, frequently referenced in spectroscopy databases. These features make it valuable for analytical method development, particularly in HPLC method optimization—a common challenge discussed in pharmaceutical QA/QC forums. The compound's logP value suggests moderate lipophilicity, informing drug delivery system designs, another area generating substantial online engagement.
In regulatory contexts, proper handling of CAS 107484-83-3 requires standard laboratory safety protocols, though it doesn't appear on major restricted substance lists. This positions it favorably compared to alternative compounds facing REACH compliance challenges—a frequent concern in chemical procurement discussions. Manufacturers emphasize its batch-to-batch consistency, addressing industry demands for reproducible synthesis outcomes.
Emerging applications leverage the compound's asymmetric carbon centers for chiral auxiliary development, connecting to popular searches about enantioselective synthesis. Its hydrogen donor/acceptor sites show promise in cocrystal engineering, a technique revolutionizing API formulation strategies. These attributes contribute to its growing presence in patent literature, particularly for specialty chemical innovations.
Environmental profiling indicates 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret undergoes biodegradation under specific conditions, relevant to green chemistry initiatives dominating industry conferences. Its hydrolysis kinetics are being optimized for controlled-release applications, answering frequent queries about sustainable agrochemicals. These developments align with ESG investment trends in the chemical sector.
Future research directions may explore its photophysical properties for OLED materials, given the compound's conjugated system potential. Database analytics reveal growing academic interest in its solid-state polymorphism, crucial for pharmaceutical crystallization processes. As computational chemistry tools advance, molecular docking studies with this scaffold could unlock new bioactive compound discoveries.
107484-83-3 (1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret) 関連製品
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 1539277-95-6((1R)-6-[(benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)
- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)
- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)
- 41547-29-9(oct-5-enal)
- 64987-07-1(Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate)
- 878433-23-9(2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride)
- 2229564-75-2(1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one)
- 866133-39-3(2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one)
- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)




